Pyrido[2,3-b]pyrazine

Catalog No.
S703315
CAS No.
322-46-3
M.F
C7H5N3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[2,3-b]pyrazine

CAS Number

322-46-3

Product Name

Pyrido[2,3-b]pyrazine

IUPAC Name

pyrido[2,3-b]pyrazine

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H

InChI Key

YEYHFKBVNARCNE-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2N=C1

Canonical SMILES

C1=CC2=NC=CN=C2N=C1

The exact mass of the compound Pyrido[2,3-b]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrido[2,3-b]pyrazine (CAS 322-46-3) is a highly electron-deficient, fused bicyclic heteroaromatic scaffold comprising conjugated pyridine and pyrazine rings. Functioning as a potent electron acceptor, it is primarily procured as a building block for synthesizing bipolar charge transport materials, thermally activated delayed fluorescence (TADF) emitters, and highly selective kinase inhibitors. The compound presents as a stable solid with a melting point of 139–143 °C and offers excellent solubility in standard organic solvents, facilitating downstream Buchwald-Hartwig cross-coupling and nucleophilic aromatic substitution workflows . Its distinct electronic structure, characterized by a deep lowest unoccupied molecular orbital (LUMO) and multiple hydrogen-bond acceptor sites, makes it a critical precursor for applications where precise bandgap tuning or specific active-site coordination is mandatory .

Industrial buyers and medicinal chemists often consider quinoxaline (a benzene-fused pyrazine) as a lower-cost, structural analog to pyrido[2,3-b]pyrazine [1]. However, generic substitution fails because quinoxaline lacks the additional electronegative pyridine nitrogen[2]. In optoelectronic applications, this missing nitrogen significantly reduces the core's electron-accepting ability, preventing the formation of the strong donor-acceptor architectures required for high-efficiency reverse intersystem crossing in TADF OLEDs [2]. In pharmaceutical development, the absence of the pyridine nitrogen eliminates a critical hydrogen-bond acceptor necessary for optimal hinge-region binding in the ATP pocket of target kinases [1]. Consequently, substituting pyrido[2,3-b]pyrazine with quinoxaline reliably results in lower external quantum efficiencies in displays and drastically reduced target affinities in drug discovery pipelines [1].

Superior p38α MAP Kinase Inhibition via Enhanced Hinge Binding

Structure-activity relationship (SAR) studies directly comparing pyridinylquinoxalines against pyridinylpyridopyrazines demonstrate the critical importance of the pyrido[2,3-b]pyrazine core [1]. When the quinoxaline core of a lead p38α MAP kinase inhibitor was replaced with pyrido[2,3-b]pyrazine, the resulting derivative exhibited more than a two-fold increase in potency [1]. The additional nitrogen atom provided by the pyridine ring enables superior hydrogen-bonding interactions within the kinase hinge region, driving the IC50 down to the low nanomolar range [1].

Evidence Dimensionp38α MAP kinase inhibition (IC50)
Target Compound Data38 nM (Pyrido[2,3-b]pyrazine derivative)
Comparator Or Baseline81 nM (Quinoxaline derivative)
Quantified Difference53% reduction in IC50 (more than 2x greater potency)
ConditionsIn vitro p38α MAP kinase enzyme inhibition assay

Procuring the pyrido[2,3-b]pyrazine scaffold is essential for medicinal chemists aiming to achieve sub-50 nM potency in targeted kinase inhibitor programs where quinoxaline analogs plateau.

High External Quantum Efficiency (EQE) in TADF OLED Emitters

In the development of purely organic thermally activated delayed fluorescence (TADF) emitters, the electron-accepting strength of the core is paramount [1]. Pyrido[2,3-b]pyrazine acts as an exceptionally strong acceptor due to its polyaza-aromatic structure, functionally exceeding the performance of quinoxaline [2]. When coupled with donor moieties, pyrido[2,3-b]pyrazine-based emitters achieve bipolar charge transport and highly efficient triplet-to-singlet reverse intersystem crossing, yielding devices with external quantum efficiencies (EQEs) up to 21.3% [1].

Evidence DimensionOLED External Quantum Efficiency (EQE)
Target Compound DataUp to 21.3% EQE
Comparator Or Baseline~5% EQE (Theoretical maximum for prompt fluorescence baseline)
Quantified Difference>4x increase in maximum EQE
ConditionsElectrical excitation in solid-state OLED devices at 1 × 10^6 V cm^−1

Justifies the selection of pyrido[2,3-b]pyrazine for the procurement and scale-up of next-generation, heavy-metal-free OLED display materials.

Enhanced Wnt/β-catenin Pathway Inhibition in Oncology Models

The structural differentiation between pyrido[2,3-b]pyrazine and quinoxaline extends to complex intracellular signaling pathways [1]. In comparative screenings for small-molecule inhibitors of the Wnt/β-catenin signaling pathway—a critical target in non-small-cell lung cancer (NSCLC)—2,3,6-trisubstituted pyrido[2,3-b]pyrazines consistently demonstrated higher anti-proliferative activity than their 2,3,6-trisubstituted quinoxaline counterparts[1]. The unique electronic distribution of the pyrido[2,3-b]pyrazine core allows for more favorable binding thermodynamics with the target proteins [1].

Evidence DimensionAnti-proliferative activity (Wnt/β-catenin pathway inhibition)
Target Compound DataHigh activity (Lead compound YAN-series)
Comparator Or BaselineLower activity (Quinoxaline analogs)
Quantified DifferenceConsistently superior target affinity and cell growth inhibition
ConditionsIn vitro screening against non-small-cell lung cancer (NSCLC) cell lines

Provides a validated rationale for prioritizing pyrido[2,3-b]pyrazine libraries over cheaper quinoxaline libraries in early-stage oncology drug discovery.

Tunable Bandgap for Full-Color Emission Synthesis

From a manufacturing and processability standpoint, pyrido[2,3-b]pyrazine offers exceptional versatility as a central acceptor core [1]. Through systematic Buchwald-Hartwig cross-coupling with various donor amines, the bandgap of the resulting donor-acceptor-donor (D-A-D) molecules can be precisely tuned [1]. This allows a single procurement pipeline of pyrido[2,3-b]pyrazine to yield a full spectrum of fluorescent materials, with emission wavelengths spanning from blue (486 nm) to red (624 nm) in both solution and solid states [1].

Evidence DimensionEmission wavelength tunability
Target Compound Data486 nm to 624 nm (Blue to Red)
Comparator Or BaselineRigid fluorophores with static emission profiles
Quantified Difference138 nm tunable emission range from a single core scaffold
ConditionsPhotoluminescence testing in solution and solid-state films

Enables chemical manufacturers to consolidate their precursor supply chain by using one highly tunable scaffold to produce a complete RGB suite of emitting materials.

Synthesis of High-Efficiency TADF OLED Emitters

Due to its deep LUMO and strong electron-accepting properties, pyrido[2,3-b]pyrazine is a highly effective core scaffold for developing heavy-metal-free, thermally activated delayed fluorescence (TADF) materials[1]. It is recommended for industrial production of bipolar charge transport layers where EQEs exceeding 20% are required[1].

Development of Next-Generation Kinase Inhibitors

The presence of the additional pyridine nitrogen makes this compound an essential building block for medicinal chemistry programs targeting p38α MAP kinase, PI3K, and other ATP-dependent kinases [2]. It should be procured when lead optimization of quinoxaline-based inhibitors stalls due to insufficient hinge-region binding affinity [2].

Precursor for Full-Color Fluorescent Dyes

Pyrido[2,3-b]pyrazine's compatibility with standard Buchwald-Hartwig amination allows it to serve as a universal precursor for donor-acceptor-donor (D-A-D) fluorophores[3]. It is the material of choice for chemical manufacturers needing to synthesize a wide range of custom fluorescent dyes (from blue to red) without changing the central acceptor scaffold [3].

LogP

-0.04 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

322-46-3

Wikipedia

Pyrido(2,3-b)pyrazine

Dates

Last modified: 08-15-2023

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